molecular formula C12H12N4O2 B15040143 4-[(3,5-Dimethyl-[1,2,4]triazol-4-ylimino)-methyl]-benzoic acid

4-[(3,5-Dimethyl-[1,2,4]triazol-4-ylimino)-methyl]-benzoic acid

Cat. No.: B15040143
M. Wt: 244.25 g/mol
InChI Key: AVCABEZIPUDTIA-NTUHNPAUSA-N
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Description

4-[(3,5-Dimethyl-[1,2,4]triazol-4-ylimino)-methyl]-benzoic acid is a chemical compound that features a benzoic acid moiety linked to a triazole ring through an imino-methyl bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3,5-Dimethyl-[1,2,4]triazol-4-ylimino)-methyl]-benzoic acid typically involves the reaction of 3,5-dimethyl-1,2,4-triazole with a suitable benzoic acid derivative. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the imino-methyl bridge. The reaction is usually carried out in an organic solvent like methanol or ethanol under reflux conditions to ensure complete conversion of the reactants.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-[(3,5-Dimethyl-[1,2,4]triazol-4-ylimino)-methyl]-benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the triazole ring or the benzoic acid moiety can be modified.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted triazoles or benzoic acid derivatives.

Scientific Research Applications

4-[(3,5-Dimethyl-[1,2,4]triazol-4-ylimino)-methyl]-benzoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 4-[(3,5-Dimethyl-[1,2,4]triazol-4-ylimino)-methyl]-benzoic acid involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The benzoic acid moiety can enhance the compound’s binding affinity to its targets. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    3,5-Dimethyl-1,2,4-triazole: A simpler triazole derivative with similar chemical properties.

    Benzoic acid: A common carboxylic acid with antimicrobial properties.

    4-Methylbenzoic acid: A benzoic acid derivative with a methyl group at the para position.

Uniqueness

4-[(3,5-Dimethyl-[1,2,4]triazol-4-ylimino)-methyl]-benzoic acid is unique due to the presence of both the triazole ring and the benzoic acid moiety, which confer distinct chemical and biological properties

Properties

Molecular Formula

C12H12N4O2

Molecular Weight

244.25 g/mol

IUPAC Name

4-[(E)-(3,5-dimethyl-1,2,4-triazol-4-yl)iminomethyl]benzoic acid

InChI

InChI=1S/C12H12N4O2/c1-8-14-15-9(2)16(8)13-7-10-3-5-11(6-4-10)12(17)18/h3-7H,1-2H3,(H,17,18)/b13-7+

InChI Key

AVCABEZIPUDTIA-NTUHNPAUSA-N

Isomeric SMILES

CC1=NN=C(N1/N=C/C2=CC=C(C=C2)C(=O)O)C

Canonical SMILES

CC1=NN=C(N1N=CC2=CC=C(C=C2)C(=O)O)C

Origin of Product

United States

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